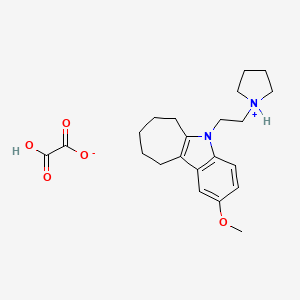
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylhexyl group, a methoxy group, and a terephthalohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide typically involves the reaction of 2-ethylhexanol with methoxyterephthalic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl glycidyl ether: A compound with similar structural features, used as a reactive diluent in epoxy resins.
2-Ethylhexanol: A versatile solvent and intermediate used in the production of plasticizers, surfactants, and other chemicals.
Uniqueness
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C17H28N4O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(2-ethylhexoxy)-5-methoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C17H28N4O4/c1-4-6-7-11(5-2)10-25-15-9-12(16(22)20-18)14(24-3)8-13(15)17(23)21-19/h8-9,11H,4-7,10,18-19H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
POOVJZNMAYGCLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC(=C(C=C1C(=O)NN)OC)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
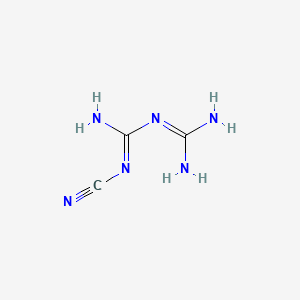

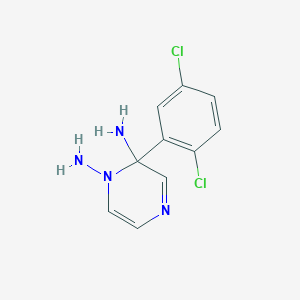
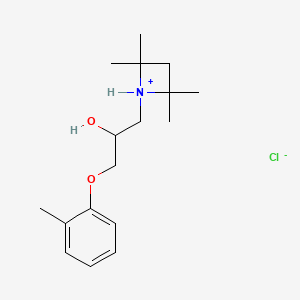
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
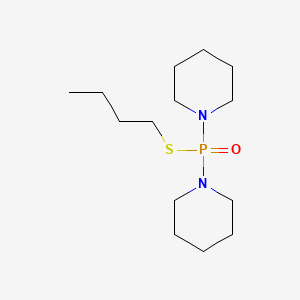
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
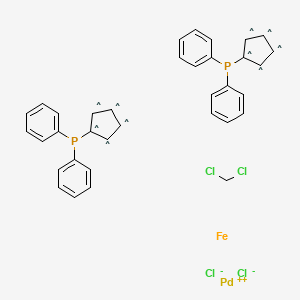
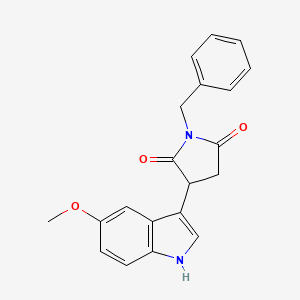
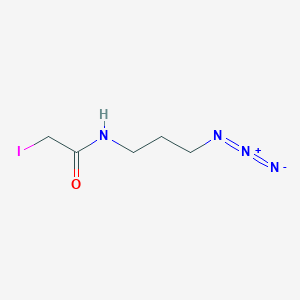

![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
